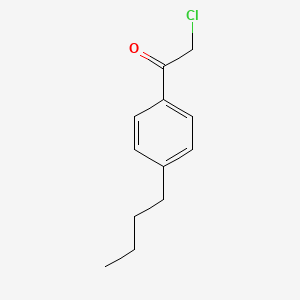

![molecular formula C14H15NO4S B2986633 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate CAS No. 2034346-58-0](/img/structure/B2986633.png)

2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

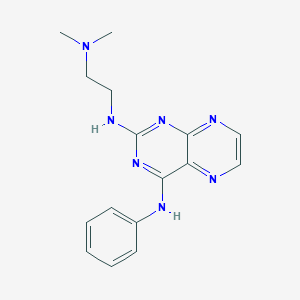

Benzo[b]thiophen-3-yl is a part of a class of compounds known as thiophenes. Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The benzo[b]thiophen-3-yl group would have additional carbon atoms attached to this ring.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Degradation and Environmental Studies

Research on related compounds, such as acetaminophen (ACT), highlights the significance of advanced oxidation processes (AOPs) in degrading recalcitrant compounds in the environment. These studies underscore the potential environmental impact and treatment strategies for related organic compounds, suggesting that similar processes could be applied to or studied for "2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate" (Qutob et al., 2022).

Synthetic and Biological Importance

The synthesis and biological importance of benzothiazole derivatives are well-documented, providing a template for exploring the chemical reactivity, synthetic routes, and potential biological activities of related compounds, including "2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate". These compounds have shown a broad spectrum of biological activities, highlighting the importance of their study in medicinal chemistry (Rosales-Hernández et al., 2022).

Paraben Studies in Aquatic Environments

Studies on parabens, which are structurally distinct but related in the broader category of organic compounds used in pharmaceuticals and personal care products, provide insights into the occurrence, fate, and behavior of these compounds in aquatic environments. This research can inform studies on the environmental stability, degradation pathways, and ecological impact of various organic compounds (Haman et al., 2015).

Drug Development and Therapeutic Applications

The exploration of the benzomorphan skeleton in medicinal chemistry, particularly for opioid analgesics, demonstrates the versatility of certain core structures for the development of drugs targeting various receptors and diseases. This underscores the potential of structurally complex compounds, such as "2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate", in drug development and therapeutic applications (Turnaturi et al., 2018).

Advanced Synthesis and Reactivity Studies

The modern approaches to the synthesis and transformations of benzothiazole derivatives highlight the continued interest in developing new synthetic methodologies for biologically active and industrially relevant compounds. These advances suggest potential areas of research for related compounds in synthesizing new materials or drugs (Zhilitskaya et al., 2021).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

Thiophene derivatives are generally known for their diverse applications in medicinal chemistry, suggesting they have favorable pharmacokinetic properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they can induce a range of molecular and cellular effects .

Action Environment

Like all chemical compounds, the action of this compound is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-9(16)19-7-14(18)15-6-12(17)11-8-20-13-5-3-2-4-10(11)13/h2-5,8,12,17H,6-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFQHEJQUFVFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

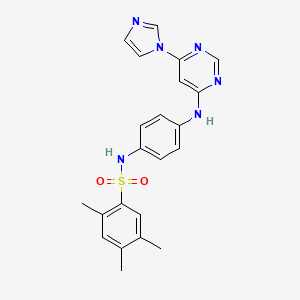

![(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2986550.png)

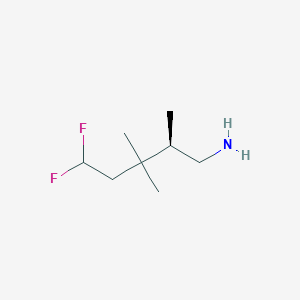

![2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide](/img/structure/B2986553.png)

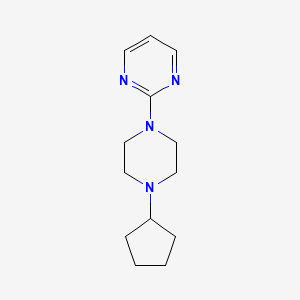

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)

![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)